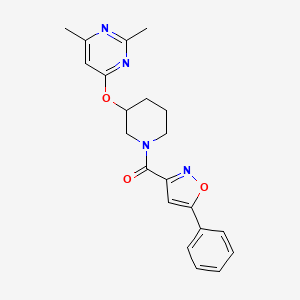

![molecular formula C11H14FNO4S B2661553 D-Valine, N-[(4-fluorophenyl)sulfonyl]- CAS No. 190275-60-6](/img/structure/B2661553.png)

D-Valine, N-[(4-fluorophenyl)sulfonyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

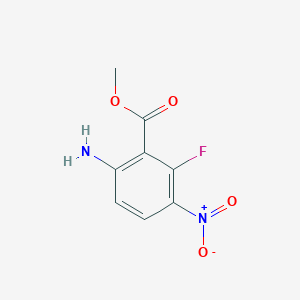

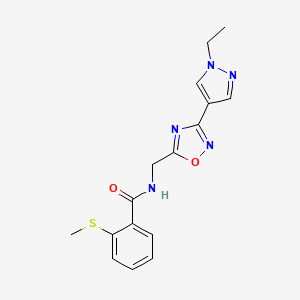

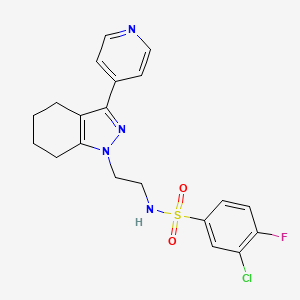

“D-Valine, N-[(4-fluorophenyl)sulfonyl]-” is a chemical compound with the molecular formula C11H14FNO4S . It is extensively used in scientific research due to its unique properties and potential therapeutic benefits.

Synthesis Analysis

While specific synthesis methods for “D-Valine, N-[(4-fluorophenyl)sulfonyl]-” were not found in the search results, it’s worth noting that pyrrolidine, a similar compound, is synthesized from different cyclic or acyclic precursors . The synthetic strategies used include ring construction and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “D-Valine, N-[(4-fluorophenyl)sulfonyl]-” includes a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis

“D-Valine, N-[(4-fluorophenyl)sulfonyl]-” has an average mass of 275.297 Da and a monoisotopic mass of 275.062744 Da . Unfortunately, the search results do not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

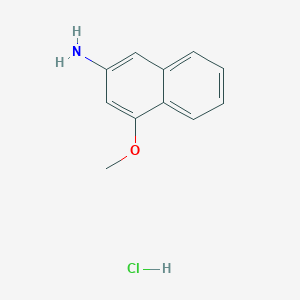

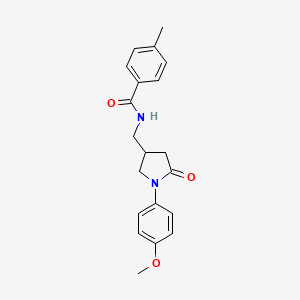

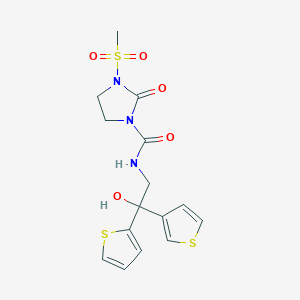

The synthesis and characterization of novel compounds containing D-Valine, or structurally related analogs, have been extensively studied. For instance, the design and synthesis of novel compounds incorporating an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety led to promising antimicrobial agents against Gram-positive pathogens, notably Enterococcus faecium biofilm-associated infections. These compounds were characterized through various spectroscopic techniques and tested for their antimicrobial action, revealing their potential in developing new antimicrobial agents (Apostol et al., 2022).

Biological Evaluation

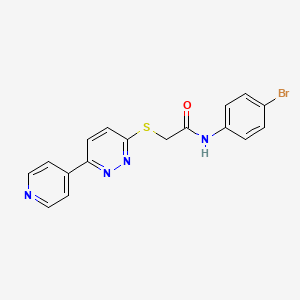

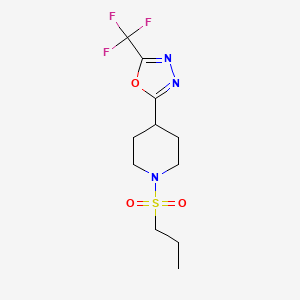

The biological evaluation of D-Valine derived compounds, such as those incorporating a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, demonstrated significant antimicrobial activity against Gram-positive bacterial strains. These evaluations involved both in vitro and in silico studies, suggesting these compounds' potential for therapeutic applications (Apostol et al., 2021).

Mechanism-Based Inactivation Studies

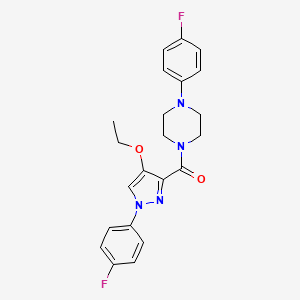

Mechanism-based inactivation studies have explored the interaction of L-valinamide derivatives with biological enzymes. For example, DPC 681, a potent peptide-like human immunodeficiency virus protease inhibitor, demonstrated both inhibition and induction of human CYP3A4, highlighting the complex interactions these compounds can have with biological systems and their potential for drug development (Luo et al., 2003).

Antimicrobial and Antibiofilm Activities

Research into N-acyl-α-amino acids and 1,3-oxazoles derivatives derived from D-Valine has shown these compounds to have antimicrobial and antibiofilm activities. This includes potential applications for combating bacterial biofilms, a significant concern in medical and industrial settings (Apostol et al., 2021).

Involvement in Nucleation Processes

Studies on the nucleation mechanism of systems involving D-Valine, such as those with sulfuric acid and dimethylamine, provide insights into atmospheric new particle formation. Understanding the role of D-Valine in these processes could have implications for environmental science and atmospheric chemistry (Liu et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-2-[(4-fluorophenyl)sulfonylamino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRQLAGSSZUTTO-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353212 |

Source

|

| Record name | N-[(4-fluorophenyl)sulfonyl]-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190275-60-6 |

Source

|

| Record name | N-[(4-fluorophenyl)sulfonyl]-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2661472.png)

![1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid](/img/structure/B2661480.png)

![3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2661491.png)

![3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2661492.png)